Product packaging for N-(quinolin-6-ylmethyl)cyclopropanamine(Cat. No.:CAS No. 937648-05-0)

N-(quinolin-6-ylmethyl)cyclopropanamine

Cat. No.: B2558140
CAS No.: 937648-05-0
M. Wt: 198.269
InChI Key: DMWCRMBLQGFVBJ-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) and Cyclopropylamine (B47189) Chemical Space

The chemical structure of N-(quinolin-6-ylmethyl)cyclopropanamine marries two critical pharmacophores: the quinoline ring system and the cyclopropylamine group. The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. researchgate.netsapub.orgnih.gov Its rigid, planar structure provides a versatile framework for the spatial orientation of various functional groups, enabling interactions with a diverse array of biological targets. The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, further enhancing its binding capabilities.

On the other hand, cyclopropylamine is a small, strained ring system that has gained considerable attention in drug design. The unique electronic and conformational properties of the cyclopropyl (B3062369) group can confer several advantages to a drug molecule. It can act as a bioisosteric replacement for larger or more flexible groups, improving metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. researchgate.net The strained nature of the three-membered ring can also influence the reactivity and binding affinity of the parent molecule. The incorporation of a cyclopropylamine moiety into a larger scaffold like quinoline can therefore be a strategic approach to fine-tune the pharmacological profile of the resulting compound.

Significance in Contemporary Chemical Biology and Medicinal Chemistry Research

The strategic combination of a quinoline core with a cyclopropylamine side chain in this compound positions it as a molecule of significant interest in modern drug discovery. The quinoline moiety is known to be a key component in a variety of therapeutic agents, including anticancer, antimalarial, antibacterial, and anti-inflammatory drugs. nih.govbiointerfaceresearch.com The versatility of the quinoline scaffold allows for its functionalization at various positions, leading to a diverse range of biological activities. nih.gov

The introduction of the cyclopropylamine group is a deliberate design element aimed at enhancing the drug-like properties of the quinoline scaffold. Cyclopropylamines are known to be present in a number of clinically successful drugs and are often used to improve metabolic stability, cell permeability, and target engagement. researchgate.net The unique conformational constraints imposed by the cyclopropyl ring can also lead to increased binding affinity and selectivity for specific biological targets. Therefore, the synthesis and biological evaluation of this compound and its analogs are driven by the hypothesis that this hybrid molecule will exhibit novel or improved pharmacological properties, potentially leading to the discovery of new therapeutic leads.

Overview of Prior Research Endeavors on Structurally Related Chemical Entities

While direct research on this compound is not extensively reported in the scientific literature, a significant body of work exists for structurally related compounds, providing a strong foundation for understanding its potential. Research on 6-(aminomethyl)quinoline has highlighted its utility as a versatile intermediate in the synthesis of novel therapeutic agents, with applications in oncology and infectious diseases. chemimpex.com

Furthermore, studies on various 6-substituted quinoline derivatives have demonstrated a wide range of biological activities. For instance, certain quinoline-based compounds bearing an isoxazole-containing side chain have shown potent activity against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov The structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the structural requirements for anti-TB activity.

In the realm of anticancer research, numerous quinoline derivatives have been investigated. For example, 6-pyrazolinylcoumarin derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing significant antimitotic effects. researchgate.net Similarly, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been synthesized and shown to exhibit inhibitory activity against various cancer cell lines. mdpi.com

The following table summarizes the biological activities of some structurally related quinoline derivatives, providing a glimpse into the potential therapeutic areas for this compound.

Compound ClassBiological ActivityReference
6-(Aminomethyl)quinolineIntermediate for therapeutic agents chemimpex.com
Quinoline-isoxazole derivativesAnti-tuberculosis nih.gov
6-Pyrazolinylcoumarin derivativesAnticancer researchgate.net
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamidesAnticancer mdpi.com

These prior research endeavors on related chemical entities underscore the therapeutic potential of the quinoline scaffold and provide a strong rationale for the investigation of novel derivatives such as this compound.

Detailed Research Findings

As this compound is a novel chemical entity, there is a lack of published experimental data regarding its synthesis, and biological activity. However, based on the known properties of its constituent moieties and data from closely related analogs, we can predict some of its key characteristics.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC₁₃H₁₄N₂
Molecular Weight198.27 g/mol
LogP2.5 - 3.0
pKa (most basic)~9.0 (cyclopropylamine nitrogen)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3

Note: These values are estimations based on computational models and may differ from experimental values.

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties

In silico ADMET prediction is a crucial step in modern drug discovery to assess the potential drug-likeness of a compound. While experimental data for this compound is unavailable, computational models can provide valuable insights.

ADMET PropertyPredictionRationale/Comparison with Analogs
Absorption Good oral bioavailability is possible.Many quinoline-based drugs exhibit good oral absorption. The relatively low molecular weight and moderate lipophilicity are favorable for passive diffusion across the gut wall. nih.govnih.gov
Distribution Likely to distribute into various tissues.The lipophilicity of the molecule suggests it may cross cell membranes and distribute beyond the systemic circulation. Brain penetration is possible but would need experimental verification.
Metabolism Potential for metabolism by cytochrome P450 enzymes.The quinoline ring is susceptible to oxidation by CYP enzymes. The N-dealkylation of the cyclopropylamine moiety is also a possible metabolic pathway. The cyclopropyl group itself can sometimes lead to mechanism-based inhibition of CYPs, which would require experimental investigation. researchgate.net
Excretion Likely to be excreted renally after metabolism.Metabolites are generally more polar and are cleared by the kidneys.
Toxicity Potential for hepatotoxicity and cardiotoxicity needs to be evaluated.Some quinoline derivatives have been associated with liver and heart toxicity. The cyclopropylamine moiety is not typically associated with significant toxicity, but its influence on the overall toxicity profile of the quinoline scaffold needs to be assessed. researchgate.net

These predictions are based on general trends for quinoline and cyclopropylamine-containing compounds and require experimental validation.

The exploration of this compound represents a promising avenue in the ongoing search for new and effective therapeutic agents. The combination of the well-established quinoline scaffold with the unique properties of the cyclopropylamine moiety offers a compelling starting point for the design and synthesis of novel drug candidates with potentially improved pharmacological profiles. Further experimental investigation into its synthesis, biological activity, and ADMET properties is warranted to fully elucidate the therapeutic potential of this intriguing molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B2558140 N-(quinolin-6-ylmethyl)cyclopropanamine CAS No. 937648-05-0

Properties

IUPAC Name

N-(quinolin-6-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-11-8-10(9-15-12-4-5-12)3-6-13(11)14-7-1/h1-3,6-8,12,15H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWCRMBLQGFVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Modification Approaches for N Quinolin 6 Ylmethyl Cyclopropanamine

Advanced Synthetic Methodologies for the Core Scaffold

The assembly of the N-(quinolin-6-ylmethyl)cyclopropanamine scaffold hinges on the efficient synthesis of its constituent quinoline (B57606) and cyclopropanamine moieties, followed by a reliable coupling reaction.

Quinoline Moiety Synthesis

The quinoline ring system is a well-established heterocycle, and its synthesis has been achieved through several named reactions. For the specific purpose of creating a precursor for this compound, methods that allow for substitution at the 6-position are paramount. A key intermediate for this purpose is either 6-methylquinoline (B44275) or quinoline-6-carbaldehyde (B1297982).

Classical methods such as the Skraup and Doebner-von Miller reactions are frequently employed, starting with a suitably substituted aniline (B41778). brieflands.com In the context of the target molecule, one would typically start with a p-substituted aniline. For instance, the Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds to react with an aniline under acidic conditions. nih.gov To generate a 6-substituted quinoline, a p-substituted aniline is the logical starting material. For example, the reaction of 4-nitroaniline (B120555) with crotonaldehyde (B89634) can yield 2-methyl-6-nitroquinoline. nih.gov The nitro group can then be reduced to an amine, which can be further converted to other functionalities, or the methyl group can be functionalized.

Another approach involves the Skraup synthesis, which uses glycerol, an oxidizing agent (such as the nitro group of the aniline precursor), and sulfuric acid. brieflands.com The reaction of m-toluidine, for instance, can lead to the formation of 7-methylquinoline, demonstrating the regiochemical outcomes based on the starting aniline. To achieve 6-substitution, a para-substituted aniline is necessary.

Modern variations of these classical syntheses often focus on improving yields and reaction conditions, for example, by using nanomaterial-based catalysts which can double the reaction yield and reduce reaction times by stabilizing unstable intermediates. nih.gov Once a precursor like 6-methylquinoline is obtained, it can be oxidized to quinoline-6-carbaldehyde, a key intermediate for coupling with the cyclopropanamine moiety.

Table 1: Comparison of Classical Quinoline Synthesis Methods

Reaction Name Reactants Conditions Key Features
Skraup Synthesis Aniline, Glycerol, Oxidizing Agent Strong Acid (H₂SO₄), High Temp. Can produce unsubstituted or substituted quinolines depending on the aniline. brieflands.com
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Acidic (Lewis or Brønsted) Versatile for producing substituted quinolines. nih.gov

| Friedländer Annulation | o-aminoaryl aldehyde or ketone, Ketone with α-methylene group | Acid or Base catalyst | Builds the quinoline ring from two components in a single step. nih.gov |

Cyclopropanamine Moiety Synthesis

Cyclopropanamine is a valuable, strained primary amine, and its synthesis has been approached through several distinct routes. These methods often start from precursors such as cyclopropanecarboxylic acid or related derivatives.

One of the most prominent methods is the Curtius rearrangement , which transforms a carboxylic acid into a primary amine with the loss of one carbon atom. nih.gov The process begins with the conversion of cyclopropanecarboxylic acid to cyclopropanecarbonyl azide (B81097). Upon thermal or photochemical rearrangement, this acyl azide loses nitrogen gas to form an isocyanate, which can then be hydrolyzed to yield cyclopropanamine. nih.gov

Another classical method is the Hofmann rearrangement , where cyclopropanecarboxamide (B1202528) is treated with a halogen (like bromine) and a strong base. nih.gov This reaction also proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the target amine.

More contemporary approaches include the Kulinkovich-Szymoniak reaction , which allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by titanium(IV) isopropoxide. chemrxiv.org This method is particularly useful for creating substituted cyclopropylamines. Additionally, methods involving the Simmons-Smith reaction, metal-catalyzed reactions of diazo compounds, and Michael-initiated ring-closures have been adapted to incorporate a nitrogen function, with significant progress in enantioselective synthesis. nih.gov

Table 2: Key Synthetic Routes to Cyclopropanamine

Method Starting Material Key Intermediate Advantages
Curtius Rearrangement Cyclopropanecarboxylic acid Acyl azide, Isocyanate Widely applicable, mild conditions possible. nih.gov
Hofmann Rearrangement Cyclopropanecarboxamide N-bromoamide, Isocyanate Classic method for amine synthesis from amides. nih.gov

| Kulinkovich-Szymoniak | Nitriles, Grignard reagents | Titanacyclopropane | Modern, allows for substituted derivatives. chemrxiv.org |

Coupling Reactions and Amine Functionalization

The final step in constructing the core scaffold of this compound is the coupling of the quinoline and cyclopropanamine moieties. Two primary strategies are commonly employed for this type of N-alkylation.

The most direct and widely used method is reductive amination . This reaction involves the condensation of quinoline-6-carbaldehyde with cyclopropanamine to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be used, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly effective for its mildness and broad functional group tolerance. pku.edu.cn

An alternative approach is nucleophilic substitution . This pathway would typically start with 6-methylquinoline, which would be halogenated at the methyl position to form 6-(halomethyl)quinoline (e.g., 6-(bromomethyl)quinoline). Cyclopropanamine, acting as a nucleophile, can then displace the halide to form the target this compound. mdpi.com The reactivity of haloquinolines in nucleophilic substitution reactions is well-documented, with positions activated by the nitrogen atom (like positions 2 and 4) being particularly susceptible. While the 6-methyl position is not directly activated by the ring nitrogen, the benzylic nature of the halide makes it a good substrate for Sₙ2 reactions. mdpi.comnih.gov

Diversity-Oriented Synthesis and Analogue Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for biological screening. acs.org For the this compound scaffold, DOS can be applied to create a wide range of analogues by modifying either the quinoline core or the cyclopropane (B1198618) unit.

The quinoline moiety is particularly amenable to diversification. Using multicomponent reactions, such as the Friedländer annulation, allows for the introduction of various functional groups at different positions of the quinoline ring in a single step. acs.orgacs.org By varying the o-aminoaryl aldehyde/ketone and the active methylene (B1212753) compound, a diverse set of quinoline cores can be synthesized. For example, microwave-assisted three-component reactions of aromatic aldehydes, 5-aminoindazole, and cyclic 1,3-dicarbonyl compounds have been used to create libraries of pyrazolo[4,3-f]quinoline derivatives. nih.gov This approach enables the rapid generation of analogues with different substitution patterns on the aromatic part of the quinoline system, which can be used to probe structure-activity relationships.

Further diversity can be introduced by modifying the linker and the cyclopropane ring. For instance, analogues of the cyclopropanamine moiety with various substituents can be synthesized and then coupled to the quinoline core. This allows for the exploration of the steric and electronic requirements of the binding pocket of a biological target.

Stereochemical Considerations in Synthetic Pathways

While this compound itself is achiral, the introduction of substituents onto the cyclopropane ring or certain positions of the quinoline ring can create stereocenters. Therefore, controlling the stereochemistry during the synthesis of analogues is a critical consideration.

The synthesis of substituted cyclopropylamines has seen significant advances in stereoselective methods. nih.gov For example, diastereoselective syntheses of trans-2-substituted-cyclopropylamines can be achieved from α-chloroaldehydes via a zinc homoenolate intermediate. chemrxiv.orgchemrxiv.org The diastereoselectivity of such reactions can often be controlled by the choice of reagents and reaction conditions.

Enantioselective synthesis of cyclopropylamine (B47189) derivatives has also been extensively studied. Metal-catalyzed asymmetric cyclopropanation of alkenes using chiral ligands is a powerful tool for establishing the absolute stereochemistry of the cyclopropane ring. chemrxiv.org For instance, ruthenium- and rhodium-catalyzed reactions have been developed for the highly enantioselective synthesis of cyclopropylamines. chemrxiv.org Similarly, the Curtius rearrangement can proceed with retention of configuration if a chiral carboxylic acid precursor is used. nih.gov

These stereoselective methods are crucial for the synthesis of chirally pure analogues of this compound, which is often necessary for elucidating the specific interactions of enantiomers with their biological targets.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating Advanced Molecular Architecture

A combination of spectroscopic methods is essential to piece together the intricate molecular framework of N-(quinolin-6-ylmethyl)cyclopropanamine. While specific experimental data for this compound is not publicly available, its expected spectroscopic characteristics can be inferred from the analysis of its constituent quinoline (B57606) and cyclopropylamine (B47189) moieties, as well as structurally related compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to provide key insights into the proton environment of the molecule. The protons on the quinoline ring would likely appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being dictated by their position on the ring and the electronic influence of the nitrogen atom. The methylene (B1212753) protons of the -CH₂- group linking the quinoline and cyclopropylamine units would likely resonate as a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The protons of the cyclopropyl (B3062369) ring are anticipated to appear in the upfield region (typically δ 0.5-1.5 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling. nih.gov The N-H proton of the secondary amine would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The carbon atoms of the quinoline ring would be expected to resonate in the downfield region (δ 120-150 ppm). The methylene carbon would likely appear around δ 40-50 ppm, while the carbons of the cyclopropyl ring are expected at higher field strengths (δ 10-30 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations of the quinoline ring are anticipated to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene and cyclopropyl groups would be observed in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations within the quinoline ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ range. researchgate.net

Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would confirm the compound's elemental composition. Fragmentation analysis could provide valuable structural information, with potential cleavage at the benzylic C-N bond, leading to fragments corresponding to the quinolin-6-ylmethyl cation and the cyclopropylamine radical cation.

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Aromatic protons (quinoline): δ 7.0-9.0 ppmMethylene protons (-CH₂-): δ 3.5-4.5 ppmCyclopropyl protons: δ 0.5-1.5 ppmAmine proton (N-H): Broad, solvent-dependent singlet
¹³C NMR Quinoline carbons: δ 120-150 ppmMethylene carbon: δ 40-50 ppmCyclopropyl carbons: δ 10-30 ppm
IR N-H stretch: 3300-3500 cm⁻¹Aromatic C-H stretch: 3000-3100 cm⁻¹Aliphatic C-H stretch: 2850-2960 cm⁻¹C=N, C=C stretches (quinoline): 1450-1600 cm⁻¹
Mass Spectrometry Molecular ion peak corresponding to C₁₃H₁₄N₂Fragmentation patterns indicating cleavage at the benzylic C-N bond

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported in the literature, studies on related quinoline derivatives, such as 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, demonstrate the utility of this method. mdpi.com

An X-ray crystallographic analysis of this compound would provide unambiguous data on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the quinoline and cyclopropyl rings.

Molecular conformation: The preferred solid-state conformation of the molecule, including the torsion angles around the single bonds connecting the quinoline, methylene, and cyclopropylamine moieties.

Intermolecular interactions: The nature and geometry of intermolecular forces, such as hydrogen bonding (involving the N-H group) and π-π stacking interactions (between quinoline rings), which govern the crystal packing. mdpi.com

Such data is invaluable for understanding the molecule's solid-state properties and for validating computational models of its structure.

Crystallographic ParameterInformation Gained
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal lattice.
Space GroupThe symmetry of the crystal structure.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.
Torsion AnglesThe conformation of the molecule in the solid state.
Intermolecular ContactsThe packing of molecules in the crystal and the nature of non-covalent interactions.

Conformational Landscape and Dynamic Studies

The flexibility of this compound arises from the potential for rotation around the single bonds linking its structural components. Understanding its conformational landscape is crucial, as different conformers may exhibit distinct properties and biological activities.

The key rotatable bonds in this compound are the C(quinoline)-CH₂ bond and the CH₂-N(cyclopropyl) bond. Rotation around these bonds gives rise to various conformers. The relative energies of these conformers are influenced by a combination of steric and electronic effects. For instance, steric hindrance between the quinoline ring and the cyclopropyl group will disfavor certain conformations. nih.gov

Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, are powerful tools for exploring the conformational space of molecules like this compound. nih.govnih.gov These methods can be used to:

Identify low-energy conformers.

Calculate the energy barriers to rotation around key bonds.

Predict the relative populations of different conformers at a given temperature.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Studies

Quantum mechanical (QM) methods are employed to analyze the fundamental properties of a molecule based on its electronic structure. nih.gov These studies offer a foundational understanding of the molecule's intrinsic stability, reactivity, and spectroscopic characteristics.

Theoretical investigations into the electronic structure of N-(quinolin-6-ylmethyl)cyclopropanamine would reveal critical information about its chemical behavior. By calculating the distribution of electron density, researchers can identify regions of the molecule that are electron-rich or electron-deficient. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Such analyses help in understanding the potential for the compound to participate in chemical reactions, including metabolic transformations or interactions with biological targets.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often using basis sets like B3LYP/6-311+G(**), are utilized to optimize the molecular geometry and calculate vibrational frequencies. nih.govresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and torsional angles, defining the most stable three-dimensional conformation of this compound.

DFT studies can also determine various electronic properties, such as molecular electrostatic potential (MEP), which maps the charge distribution and predicts regions involved in electrostatic interactions. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand hyperconjugative interactions and intramolecular charge transfer, revealing the stability endowed by electron delocalization within the molecule. nih.gov

Table 1: Illustrative Data from DFT Calculations for a Molecule like this compound The following table is a representative example of the types of data generated from DFT studies and does not represent actual calculated values for this specific compound.

Calculated ParameterTypical DescriptionSignificance
Total Energy (Hartree)The total electronic energy of the optimized geometry.Indicates the molecule's thermodynamic stability.
HOMO Energy (eV)Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate an electron.
LUMO Energy (eV)Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap (eV)The energy difference between HOMO and LUMO.Indicator of chemical reactivity and stability.
Dipole Moment (Debye)A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying and optimizing potential drug candidates.

For this compound, molecular docking simulations can be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. The process involves placing the 3D structure of the compound into the binding site of a target protein. Scoring functions are then used to estimate the binding energy (often expressed in kcal/mol), with lower (more negative) values suggesting stronger binding. nih.govjbcpm.com Studies on similar quinoline-based compounds have used this approach to predict interactions with targets like the RNA polymerase of the influenza virus. semanticscholar.org These predictions help prioritize compounds for further experimental testing. semanticscholar.org

Beyond predicting binding affinity, docking simulations provide a detailed analysis of the binding mode. This involves identifying the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-receptor complex. mdpi.com For this compound, this analysis would pinpoint which parts of the molecule, like the quinoline nitrogen or the cyclopropylamine (B47189) group, are crucial for binding to a specific target. Visualizing the docked pose allows researchers to understand the structural basis of interaction and propose modifications to the compound to enhance its potency or selectivity.

Table 2: Example of Molecular Docking Results for a Ligand with a Target Protein This table illustrates the typical output of a molecular docking study. The values are for explanatory purposes only.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Example Target A (e.g., 3PBL)-8.5ASP110, SER193Hydrogen Bond
Example Target A (e.g., 3PBL)-8.5PHE288, TRP386Pi-Pi Stacking
Example Target B (e.g., 5ZGE)-7.2LEU218, VAL250Hydrophobic Interaction

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can assess the stability of ligand-protein interactions and conformational changes that may occur upon binding. mdpi.com

MD simulations are performed on the complex generated from molecular docking. The system is placed in a simulated physiological environment (typically a box of water molecules and ions) and the trajectory of the atoms is calculated over a period, often on the nanosecond to microsecond scale. mdpi.com Analysis of this trajectory can reveal the stability of the binding pose predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. mdpi.comnih.gov This method provides a more realistic and dynamic view of the molecular interactions compared to the static picture offered by docking alone.

Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time, providing a detailed view of the stability and dynamics of ligand-receptor complexes. While specific MD simulation data for this compound is not extensively available in the public domain, insights can be drawn from studies on structurally related compounds, such as those with a quinoline core or a cyclopropanamine moiety.

MD simulations typically involve placing the ligand-receptor complex in a simulated physiological environment, including water molecules and ions, and then calculating the forces between atoms to model their movements. Key parameters analyzed during these simulations to assess complex stability include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues within the protein. Residues that exhibit high fluctuations may be part of flexible loops, while those with low fluctuations are typically involved in stable secondary structures or direct interactions with the ligand.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and receptor are critical for binding affinity and specificity. MD simulations allow for the tracking of these interactions over the simulation period, highlighting the key residues involved in anchoring the ligand.

Simulation ParameterDescriptionImplication for Stability
RMSD Measures the average change in atomic coordinates over time.A low and stable RMSD value suggests a stable ligand-receptor complex.
RMSF Quantifies the fluctuation of individual amino acid residues.Lower RMSF for binding site residues indicates stable interactions with the ligand.
Hydrogen Bonds The number and duration of hydrogen bonds formed.A consistent presence of key hydrogen bonds points to a stable and specific interaction.
Radius of Gyration (Rg) Indicates the compactness of the protein structure.A stable Rg value suggests that the protein's overall fold is maintained upon ligand binding.

Conformational Changes upon Binding

The binding of a ligand to a receptor is often a dynamic process that can induce conformational changes in both the ligand and the protein. This phenomenon, known as "induced fit," is crucial for biological activity. Computational methods such as molecular docking and MD simulations can predict and analyze these conformational changes.

Upon binding of this compound to its target, the quinoline and cyclopropane (B1198618) moieties are likely to adopt specific orientations to maximize favorable interactions within the binding pocket. The flexibility of the methylene (B1212753) linker allows the two ring systems to position themselves optimally.

Molecular docking studies can provide initial static snapshots of the preferred binding pose. However, MD simulations offer a more dynamic picture, revealing how the ligand and receptor adapt to each other over time. Analysis of the simulation trajectory can show changes in the dihedral angles of the ligand and shifts in the positions of key amino acid side chains in the receptor's active site. These conformational adjustments are often essential for achieving a high-affinity binding state and triggering the downstream biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

2D- and 3D-QSAR Studies for Activity Prediction

While specific QSAR models for this compound are not publicly documented, the principles of 2D- and 3D-QSAR can be applied to a series of its analogs to predict their activity.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. A multiple linear regression or machine learning model is then built to correlate these descriptors with the observed biological activity. For a series of this compound derivatives, 2D-QSAR could identify key properties, such as hydrophobicity or the presence of specific functional groups, that influence their potency.

3D-QSAR: This method considers the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around a set of aligned molecules. These fields represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The resulting 3D-QSAR models provide contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For this compound, a 3D-QSAR study could guide the rational design of more potent analogs by suggesting optimal substitutions on the quinoline ring or modifications to the cyclopropylamine group.

QSAR MethodDescriptors UsedOutputApplication for this compound
2D-QSAR Physicochemical properties, topological indicesA mathematical equation relating descriptors to activity.Predicting the activity of new analogs based on their 2D structure.
3D-QSAR (CoMFA/CoMSIA) Steric, electrostatic, hydrophobic, H-bond fields3D contour maps indicating favorable and unfavorable regions for substitution.Guiding the design of more potent derivatives by visualizing structure-activity relationships.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

For this compound, a pharmacophore model could be developed based on its structure and known interactions with a target. This model would highlight the key features, such as the aromatic nature of the quinoline ring, the basic nitrogen of the cyclopropylamine, and their relative spatial arrangement.

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules that fit the model and are therefore likely to have similar biological activity. This is a powerful and cost-effective approach for discovering novel hit compounds. The quinoline pharmacophore is recognized for its importance in various biological activities, and its derivatives have been explored as antiviral, antimalarial, and kinase inhibitors. nih.gov

AI-Based Target Prediction Methods

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, including the prediction of biological targets for small molecules. These methods can analyze vast amounts of data, including chemical structures, bioactivity data, and protein information, to identify potential protein targets for a given compound.

Similarity-Based Methods: These methods compare the chemical structure of the query compound to a database of compounds with known targets. If the compound is structurally similar to molecules that are known to bind to a particular target, it is predicted to bind to that target as well.

Docking-Based Methods: Large-scale molecular docking can be used to screen the compound against a panel of protein structures. AI algorithms can then be used to score and rank the docking results, predicting the most likely targets.

Deep Learning Models: More advanced deep learning models can learn complex relationships between chemical structures and biological activities from large datasets. These models can predict the targets of a new compound even if it is not structurally similar to any known ligands.

In Vitro Biological Activity Profiling and Mechanistic Studies

Receptor Binding Assays and Ligand-Receptor Interactions

Binding assays are fundamental in determining the affinity of a compound for its molecular target(s).

Radioligand Displacement Binding Assays (e.g., Kᵢ, IC₅₀ Determinations)

No published studies were found that report the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of N-(quinolin-6-ylmethyl)cyclopropanamine at any specific receptor. These values are critical for quantifying the binding affinity of a ligand for a receptor.

Selectivity Profiling Against Diverse Receptor Panels

Information regarding the selectivity of this compound is not available. A selectivity profile, typically generated by screening the compound against a broad panel of receptors, is essential to understand its potential for off-target effects and to define its specificity for a primary target.

Functional Selectivity Assessments (e.g., G-protein coupling vs. β-arrestin recruitment)

There is no available data on the functional selectivity of this compound. Such studies would investigate whether the compound acts as a biased agonist, differentially activating G-protein signaling pathways over β-arrestin recruitment or vice versa, which can have significant implications for its downstream cellular effects.

Enzyme Inhibition Kinetics

For compounds that target enzymes, detailed kinetic studies are necessary to elucidate their mechanism of action.

Determination of Kinetic Parameters (e.g., Kₘ, Vmax)

No literature is available that details the effect of this compound on the kinetic parameters of any enzyme, such as the Michaelis constant (Kₘ) or the maximum reaction velocity (Vmax).

Inhibition Mechanism Analysis (e.g., Competitive, Non-competitive, Uncompetitive, Slow-binding)

Without kinetic data, the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or slow-binding) for this compound remains uncharacterized.

An extensive review of scientific literature and databases reveals a significant lack of published research on the specific chemical compound This compound within the detailed framework of the requested article outline. Despite a thorough search for data pertaining to its in vitro biological activity, inhibitor constants, and its assessment in various cellular and molecular assays, no specific findings for this compound could be located.

The requested sections and subsections require detailed, compound-specific data that is not available in the public domain. This includes:

Inhibitor Constants (Kᵢ): No studies reporting the derivation of Kᵢ values for this compound against any biological target were identified.

Cell-Based Functional Assays: There is no information available on the use of this compound in functional assays such as calcium flux assays.

High-Throughput Screening (HTS): Methodologies and results from HTS campaigns involving this compound have not been published.

Mechanism of Action (MOA) Elucidation:

Ligand-Induced Protein Stability Shift Assays: No data from Cellular Thermal Shift Assays (CETSA) or similar techniques for this compound are available.

Proteomics and Chemoproteomics Approaches: There are no published studies using techniques like Limited Proteolysis-coupled Mass Spectrometry (LiP-MS) or Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to investigate the molecular interactions of this compound.

Due to the absence of specific research data for this compound, it is not possible to generate the requested scientific article. The foundational information required to populate the outlined sections does not appear to be publicly available at this time.

No Publicly Available Data for this compound Limits In-Depth Analysis

Following a comprehensive search of scientific literature and research databases, no specific studies or data pertaining to the in vitro biological activity, target identification, or mechanistic studies of the chemical compound this compound were found. As a result, the detailed article focusing on the requested sections and subsections cannot be generated.

The creation of a scientifically accurate and informative article as per the user's structured outline requires access to published research findings. The specified topics—Proteome-Wide Target Deconvolution, Bioinformatics and Molecular Biology Approaches for Target Validation, and On-Target and Off-Target Binding Effects—are highly specialized areas of research that depend on experimental data from studies conducted on the specific compound .

Without any available research on this compound, any attempt to provide content for the requested outline would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Further investigation into this compound is necessary for any meaningful discussion of its biological and molecular activities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Chemical Substitutions on Quinoline (B57606) and Cyclopropylamine (B47189) Moieties

The core structure of N-(quinolin-6-ylmethyl)cyclopropanamine offers two primary sites for chemical modification: the quinoline ring and the cyclopropylamine group. Systematic substitutions at these positions have been explored to map the chemical space and understand the impact on biological activity.

The Quinoline Moiety: The quinoline ring is a bicyclic aromatic heterocycle that provides a rigid scaffold and potential for various interactions with biological targets. Research has indicated that the position of the substituent on the quinoline ring is critical for activity. Specifically, substitution at the 6-position, which links to the methylcyclopropanamine moiety, is a key determinant of the compound's biological profile. Studies have shown that introducing various functional groups at other positions of the quinoline ring can modulate activity. For instance, the addition of aniline (B41778) groups at C-4, aminoacrylamide substituents at C-6, cyano groups at C-3, and alkoxy groups at C-7 have been noted to play a significant role in the activity of quinoline derivatives in other contexts. nih.gov

The Cyclopropylamine Moiety: The cyclopropylamine group is a non-aromatic, three-membered ring containing a primary amine. This moiety is of interest due to its conformational rigidity and its ability to act as a hydrogen bond donor. The cyclopropyl (B3062369) ring introduces a degree of conformational constraint that can be favorable for binding to a specific target. Modifications to this part of the molecule, such as altering the substitution on the amine or the cyclopropyl ring itself, can have a profound effect on both potency and selectivity.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, several key pharmacophoric features have been proposed based on computational modeling and experimental data.

The essential features are thought to include:

Aromatic/Hydrophobic Region: Provided by the quinoline ring system, which can engage in hydrophobic and pi-stacking interactions.

Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring.

Hydrogen Bond Donor: The primary amine of the cyclopropylamine moiety.

A defined spatial arrangement of these features, dictated by the methylene (B1212753) linker and the rigid cyclopropyl ring.

The relative orientation of the quinoline and cyclopropylamine moieties is critical for optimal interaction with the target protein.

Rational Design of Analogues for Enhanced Potency and Selectivity

Building on the understanding of SAR and key pharmacophoric features, researchers have pursued the rational design of analogues of this compound to enhance potency and selectivity. This approach involves making targeted chemical modifications to optimize interactions with the biological target while minimizing off-target effects.

One strategy involves the isosteric replacement of certain groups. For example, replacing the quinoline ring with other bicyclic heteroaromatic systems like quinazoline (B50416) or naphthyridine has been explored in the broader field of medicinal chemistry to fine-tune the electronic properties and hydrogen bonding capacity of the scaffold. nih.gov

Another approach focuses on modifying the linker between the quinoline and cyclopropylamine groups. Altering the length or flexibility of this linker can change the relative orientation of the two key moieties, potentially leading to a better fit within the binding pocket of the target.

The following table summarizes the conceptual design of analogues based on these principles:

Parent Compound Modification Strategy Rationale Predicted Outcome
This compoundSubstitution on the quinoline ringModulate electronics and explore additional binding pocketsEnhanced potency/selectivity
This compoundModification of the cyclopropylamine moietyAlter hydrogen bonding and conformational rigidityImproved target engagement
This compoundIsosteric replacement of the quinoline ringFine-tune scaffold propertiesAltered pharmacokinetic profile
This compoundAlteration of the methylene linkerOptimize spatial orientation of pharmacophoric featuresIncreased binding affinity

Fragment-Based Drug Discovery (FBDD) Approaches for Lead Optimization

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying and developing lead compounds. This approach starts with the identification of small, low-molecular-weight fragments that bind to the biological target. These initial hits are then grown, linked, or merged to create more potent lead compounds.

In the context of this compound, an FBDD approach could involve screening a library of fragments to identify those that bind to the target of interest. Fragments corresponding to the quinoline core and the cyclopropylamine moiety could be identified separately. Once validated, these fragments can be linked together in a manner that mimics the structure of the parent compound, or novel linkers can be explored.

The advantage of FBDD is that it allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties. The process typically involves biophysical techniques such as X-ray crystallography or NMR spectroscopy to characterize the binding of fragments to the target protein, providing valuable structural information for the rational design of more potent inhibitors.

Chemical Biology Applications and Research Utility

Application in Preclinical In Vitro/In Vivo Disease Model Systems

A thorough search has found no evidence of N-(quinolin-6-ylmethyl)cyclopropanamine being applied in any preclinical disease models, either in vitro (using cell lines or tissues) or in vivo (using animal models). Consequently, there are no research findings, data tables, or documented outcomes related to its efficacy, target engagement, or phenotypic effects in the context of any disease.

Contribution to Understanding Biological Pathways and Drug Targets

Given the absence of studies on its use as a chemical probe or in preclinical models, this compound has not contributed to the scientific understanding of biological pathways or the validation of drug targets. The elucidation of molecular mechanisms, protein functions, or signaling cascades requires extensive biological testing, none of which has been published for this specific compound.

Future Directions in N Quinolin 6 Ylmethyl Cyclopropanamine Research

Emerging Methodologies and Technologies in Compound Evaluation

The evaluation of N-(quinolin-6-ylmethyl)cyclopropanamine and its analogues is set to be transformed by a host of emerging methodologies in chemical synthesis and biological screening. These advancements promise to accelerate the pace of discovery, enabling more rapid and efficient identification and optimization of lead compounds.

Advanced Synthetic Routes: Traditional synthetic methods are being supplemented by more efficient and stereoselective strategies. For instance, novel methods for the synthesis of arylcyclopropylamines, a core component of the target molecule, are being developed. A notable example is the step-economical and stereodivergent synthesis of 2-arylcyclopropylamines (ACPAs) which utilizes a sequential C-H borylation and Suzuki-Miyaura coupling. nih.gov This method not only reduces the number of steps required but also allows for the selective production of either cis or trans isomers by altering the reaction atmosphere. nih.gov Such innovative synthetic approaches are crucial for creating diverse libraries of this compound derivatives for comprehensive biological evaluation.

High-Throughput Screening (HTS) Technologies: The screening process to identify bioactive compounds is also undergoing significant evolution. Quantitative high-throughput screening (qHTS) allows for the testing of hundreds of thousands of compounds in a concentration-response format, providing detailed information on compound potency and efficacy early in the discovery process. nih.gov This has been successfully applied to identify inhibitors of histone demethylases, a relevant target class for cyclopropylamine-containing molecules. nih.gov Furthermore, microdroplet reaction platforms are emerging as a facile method for the high-throughput screening of optimal reaction conditions and rapid synthesis, which can significantly shorten the time required for chemical library development. nih.govresearchgate.net

Below is an interactive table summarizing these emerging methodologies.

Methodology/Technology Description Application in Research Potential Advantage
Stereodivergent Synthesis Involves techniques like sequential C-H borylation and Suzuki-Miyaura coupling to control stereochemistry. nih.govGeneration of specific cis/trans isomers of cyclopropylamine (B47189) derivatives for structure-activity relationship (SAR) studies.Access to a wider range of chemical diversity and precise control over molecular architecture. nih.gov
Quantitative High-Throughput Screening (qHTS) Massively parallel screening of compound libraries in concentration-response format. nih.govRapidly identifying potent and selective inhibitors from large chemical libraries.Provides higher quality data on compound activity, improving the efficiency of hit-to-lead progression. nih.gov
Microdroplet Reaction Platforms Utilizes micron-sized liquid droplets to accelerate reaction speeds and enable rapid condition screening. nih.govresearchgate.netOptimization of synthesis conditions and fast generation of derivative libraries.Significant reduction in reaction time and reagent consumption; enhanced reaction yields. nih.gov

Novel Therapeutic Areas and Biological Applications

While initial interest in arylcyclopropylamines has been focused on their role as inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) for cancer therapy, the structural motifs within this compound suggest a broader therapeutic potential. nih.govnih.gov Future research will likely explore its application in a variety of other disease contexts.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net Functional proteomics approaches have identified that quinoline drugs can selectively bind to human proteins such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2), suggesting potential mechanisms of action beyond their traditionally known targets. nih.gov

The cyclopropane (B1198618) ring is also a key pharmacophore found in numerous bioactive compounds, contributing to enzyme inhibition and other biological activities. rsc.org Given that LSD1 inhibitors have been investigated for non-cancer diseases, such as neurodegenerative disorders like Alzheimer's, there is a strong rationale to investigate this compound in this area. frontiersin.org The combination of these two moieties could lead to novel compounds with unique biological profiles.

Potential novel therapeutic applications are outlined in the table below.

Potential Therapeutic Area Rationale / Biological Target Supporting Evidence from Related Compounds
Oncology Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme overexpressed in many cancers. nih.govMany arylcyclopropylamine derivatives are potent and selective LSD1 inhibitors, with several in clinical trials for solid tumors and hematological malignancies. nih.govfrontiersin.orgresearchgate.net
Neurodegenerative Diseases Dual inhibition of LSD1 and Monoamine Oxidase B (MAO-B). frontiersin.orgVafidemstat (ORY-2001), a dual LSD1/MAO-B inhibitor, is in clinical trials for Alzheimer's disease. frontiersin.org
Infectious Diseases Broad antimicrobial activity associated with the quinoline core.Quinoline derivatives have shown antibacterial, antifungal, and antiviral activities. researchgate.net
Inflammatory Disorders Modulation of inflammatory pathways.The quinoline scaffold is present in compounds with known anti-inflammatory effects. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development pipeline for compounds like this compound. These computational tools can process vast and complex datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. dev.to

Predictive Modeling and Virtual Screening: AI/ML algorithms can be trained on existing data to predict the biological activity of novel derivatives, significantly enhancing the efficiency of virtual screening. dev.to These models can analyze molecular structures and predict their binding affinity to specific targets, helping to prioritize which compounds to synthesize and test. nih.gov This accelerates the identification of promising lead candidates and reduces reliance on time-consuming and expensive initial screening campaigns.

Predictive Toxicology: A significant hurdle in drug development is unforeseen toxicity. AI is increasingly being used for in silico predictive toxicology, assessing the potential for adverse effects such as hepatotoxicity, cardiotoxicity, and genotoxicity early in the discovery phase. ijmr.onlinefrontiersin.orgresearchgate.net By flagging potentially toxic molecules before they are synthesized, AI can save considerable resources and improve the safety profile of drug candidates. mdpi.com

The table below lists some common AI/ML algorithms and their applications in the drug discovery process.

AI/ML Algorithm Description Application in Drug Discovery
Random Forest An ensemble learning method that operates by constructing a multitude of decision trees. nih.govPredicting compound activity (active/inactive) against biological targets.
Support Vector Machine (SVM) A supervised learning model that analyzes data for classification and regression analysis. nih.govClassifying molecules based on their biological activities or physicochemical properties.
Deep Neural Networks (DNNs) Complex, multi-layered networks that can recognize intricate patterns in large datasets. dev.toPredicting protein-protein interactions, analyzing gene expression patterns, and identifying complex structure-activity relationships.
Graph Neural Networks (GNNs) A type of neural network designed to work directly on graph-structured data. patsnap.comAnalyzing molecular graphs to predict toxicity and drug-target interactions more accurately. mdpi.com

Intellectual Property and Academic Research Landscape

Analysis of Patent Literature Related to N-(quinolin-6-ylmethyl)cyclopropanamine and Analogues

The patent landscape for quinoline (B57606) derivatives is extensive, reflecting their significance as a "privileged scaffold" in medicinal chemistry. orientjchem.orgnih.gov Numerous patents protect quinoline-based compounds for a wide array of therapeutic applications, with a significant focus on their role as kinase inhibitors in oncology. nih.govgoogle.comgoogle.com

An analysis of existing patents for structurally related compounds suggests that any intellectual property claims for this compound would likely focus on its specific substitution pattern and its application for a particular disease. Patents in this chemical space often feature claims covering a core quinoline structure with variations at different positions, along with data demonstrating efficacy in preclinical models. For instance, various patents describe quinoline and quinoxaline (B1680401) derivatives as potent kinase inhibitors, highlighting their potential in treating proliferative diseases. google.com

The inclusion of the cyclopropylamine (B47189) moiety is also a key consideration. Cyclopropylamines are known mechanism-based inhibitors of enzymes such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1). researchgate.netnih.gov Therefore, patents for analogues of this compound might claim their use as enzyme inhibitors for neurological disorders or cancer. The novelty in such patents would likely hinge on the unexpected synergistic effect of combining the quinoline and cyclopropylamine pharmacophores.

A hypothetical patent for this compound could potentially claim the compound itself (a composition of matter patent), its synthesis process, and its method of use for treating a specific condition, such as a particular cancer type or a neurodegenerative disease. The strength of such a patent would depend on demonstrating non-obviousness and utility, likely through detailed in vitro and in vivo data.

Table 1: Representative Patents for Quinoline-Based Therapeutic Agents
Patent NumberAssigneeTherapeutic Area/Mechanism of ActionKey Structural Features Mentioned
WO2012032334A1UCB Pharma S.A.Kinase inhibitors for PI3K-mediated conditionsQuinoline and quinoxaline derivatives google.com
US7772243B2Not SpecifiedTyrosine kinase inhibitors (erbB1, erbB2, erbB4) for proliferative diseases4-phenylamino-quinazolin-6-yl-amides google.com
US8957092B2ClanoTech ABTyrosine kinase inhibitors for cancer, diabetic retinopathy, etc.Quinoline derivatives justia.com
EP0412848A2Imperial Chemical Industries PLCAngiotensin II antagonistsSubstituted quinoline derivatives googleapis.com

Collaborative Research Frameworks and Open Science Initiatives

The landscape of drug discovery is increasingly embracing collaborative and open science models to tackle complex diseases and areas of market failure. researchgate.net For a compound like this compound, which may have potential in under-researched indications, these frameworks could be pivotal for its development.

Open science initiatives, such as the Medicines for Malaria Venture (MMV), have successfully utilized compound-sharing platforms like the "Malaria Box" and "Pathogen Box" to screen vast chemical libraries against neglected diseases. researchgate.netresearchgate.net Given the historical success of quinoline derivatives in treating malaria, this compound and its analogues could be valuable additions to such screening collections to identify new therapeutic applications against a range of pathogens. nih.gov

Furthermore, collaborative frameworks between academic institutions, pharmaceutical companies, and non-profit organizations are becoming more common, particularly in areas like neurodegenerative diseases. colmeddev.comresearchgate.net These collaborations often involve sharing intellectual property and research data to accelerate the discovery of new treatments. Should this compound show promise in preclinical models for conditions like Alzheimer's or Parkinson's disease, it could become a candidate for such collaborative development programs. nih.gov

The rise of open source drug discovery platforms also presents an opportunity. These platforms often focus on rare and neglected diseases, where traditional pharmaceutical development models are not economically viable. By placing research data and even chemical structures into the public domain, these initiatives aim to crowdsource scientific expertise and accelerate the discovery of new medicines.

Table 2: Examples of Collaborative and Open Science Initiatives in Drug Discovery
Initiative/OrganizationFocus AreaModel of CollaborationPotential Relevance for this compound
Medicines for Malaria Venture (MMV)Malaria and other neglected diseasesPublic-private partnerships, open access data and compound libraries (e.g., Malaria Box) researchgate.netresearchgate.netScreening for antimalarial or other anti-infective properties.
Collaborative Medicinal Development (CMD)Neurodegenerative diseasesDevelopment of novel small molecules through collaborative research colmeddev.comPotential investigation for neuroprotective effects.
Cancer Research UKOncologyLicensing of intellectual property to biopharmaceutical companies for further development sitryx.comExploration of anticancer activity and potential for licensing.

Academic Contributions to Drug Discovery and Repurposing

Academic research plays a crucial role in the early-stage discovery and validation of new therapeutic compounds. The quinoline scaffold has been a subject of extensive academic research, with numerous studies exploring its synthesis and pharmacological activities. orientjchem.orgnih.gov Academic labs have been instrumental in identifying novel quinoline derivatives with potential applications in cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.gov

The cyclopropylamine moiety has also been a focus of academic research, particularly in the context of enzyme inhibition. researchgate.netfrontiersin.org Studies have elucidated the mechanism by which cyclopropylamines can irreversibly inactivate enzymes like cytochrome P450, providing a basis for the rational design of new inhibitors. acs.orgresearchgate.net

The academic interest in this compound would likely stem from the unique combination of these two well-studied pharmacophores. Researchers might investigate its potential as a dual-action compound, for example, a kinase inhibitor with additional enzyme-inhibiting properties. Such a multi-targeted approach is a growing area of interest in drug discovery.

Drug repurposing, or finding new uses for existing compounds, is another area where academic research is highly active. Given the vast body of literature on quinoline derivatives, academic researchers are well-positioned to screen compounds like this compound against a wide range of biological targets and disease models. For instance, the well-known antimalarial drug chloroquine, a quinoline derivative, has been repurposed for the treatment of autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis. drugbank.com This precedent suggests that academic-led repurposing studies could uncover novel therapeutic applications for this compound.

Table 3: Academic Research Areas Relevant to this compound
Research AreaKey Findings from Studies on AnaloguesPotential Application for this compound
Anticancer Drug DiscoveryQuinoline derivatives show potent activity against various cancer cell lines by inhibiting kinases and other signaling pathways. orientjchem.orgInvestigation as a novel anticancer agent, potentially with a unique mechanism of action.
Neurodegenerative DiseasesQuinoline-based compounds are being explored as inhibitors of enzymes like phosphodiesterase 5 (PDE5) for the treatment of Alzheimer's disease. nih.govEvaluation for neuroprotective effects and inhibition of key enzymes involved in neurodegeneration.
Enzyme InhibitionCyclopropylamines are effective mechanism-based inhibitors of monoamine oxidases (MAO) and other enzymes. researchgate.netStudy as a selective enzyme inhibitor for various therapeutic targets.
Anti-infective Drug DiscoveryThe quinoline scaffold is central to many antimalarial and antimicrobial drugs. nih.govScreening against a panel of infectious disease pathogens.

Q & A

Q. Q. How can researchers design a robust stability-indicating HPLC method for N-(quinolin-6-ylmethyl)cyclopropanamine?

  • Method Development :
  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : UV at 254 nm (quinoline absorbance).
  • Validation Parameters : Specificity (peak purity >98%), LOQ (<0.1%), and robustness (±10% organic phase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.